molecular formula C6H11ClO3 B2684304 Methyl 4-chloro-3-hydroxy-3-methylbutanoate CAS No. 6124-72-7

Methyl 4-chloro-3-hydroxy-3-methylbutanoate

Cat. No.: B2684304
CAS No.: 6124-72-7
M. Wt: 166.6
InChI Key: ZHWGOPAJGDJKOA-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxy-3-methylbutanoate ( 6124-72-7) is a chemical compound with the molecular formula C6H11ClO3 and a molecular weight of 166.60 g/mol . This ester is characterized by both a chloro and a hydroxy functional group on the same carbon chain, making it a valuable, multifunctional intermediate in organic synthesis. Its molecular structure can be represented by the SMILES notation COC(=O)CC(C)(O)CCl . Researchers utilize this compound as a key building block, or synthon, for the construction of more complex molecules. Its specific structure allows for further chemical modifications at the reactive chloro and hydroxy sites. A notable application documented in patent literature includes its use as a precursor in the synthesis of 3-hydroxy-3-methylglutaric acid, a compound of interest in biochemical and industrial research . The compound is offered for research and development purposes only. It is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols when handling this material.

Properties

IUPAC Name

methyl 4-chloro-3-hydroxy-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-6(9,4-7)3-5(8)10-2/h9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHWGOPAJGDJKOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)(CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-chloro-3-hydroxy-3-methylbutanoate can be synthesized through various synthetic routes. One common method involves the esterification of 4-chloro-3-hydroxy-3-methylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxy-3-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of methyl 4-chloro-3-oxo-3-methylbutanoate.

    Reduction: Formation of methyl 3-hydroxy-3-methylbutanoate.

    Substitution: Formation of methyl 4-amino-3-hydroxy-3-methylbutanoate or methyl 4-mercapto-3-hydroxy-3-methylbutanoate.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
Methyl 4-chloro-3-hydroxy-3-methylbutanoate serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the creation of more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. For instance, it can undergo oxidation to form methyl 4-chloro-3-oxo-3-methylbutanoate or reduction to yield methyl 3-hydroxy-3-methylbutanoate.

Biological Research

Biological Activity Studies:
Research has indicated that this compound exhibits potential biological activity. Its hydroxy group can interact with biomolecules, potentially modulating enzyme activity and influencing metabolic pathways. The compound has been studied for its interactions with various biological targets, which could lead to the discovery of new therapeutic agents.

Medical Applications

Therapeutic Properties:
The compound is being investigated for its therapeutic properties, including its potential role as a precursor in drug synthesis. Studies have shown that derivatives of this compound can exhibit anticancer activity, making it a candidate for further exploration in cancer treatment .

Industrial Uses

Production of Specialty Chemicals:
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical structure allows for modifications that can lead to the development of novel compounds with desirable properties for various industrial processes.

Case Studies

  • Enantioselective Synthesis:
    A study focused on the use of engineered ketoreductases for the enantioselective reduction of prochiral ketones demonstrated the potential of using this compound as a substrate. The results showed enhanced catalytic activity and specificity, indicating its utility in synthesizing chiral compounds .
  • Anticancer Activity:
    Research on modified derivatives of this compound revealed promising antiproliferative effects against HeLa cells, suggesting its potential as an anticancer agent. The derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .

Mechanism of Action

The mechanism of action of methyl 4-chloro-3-hydroxy-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro group can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Functional Groups
This compound C₆H₉ClO₃ 52505-57-4 164.59 Chloro, hydroxyl, methyl, ester
Ethyl 4-chloro-3-hydroxybutanoate C₆H₁₁ClO₃ 10488-69-4 166.60 Chloro, hydroxyl, ester
Methyl shikimate C₈H₁₂O₅ Not reported 188.18 Cyclic hydroxyl, ester, carboxylic acid derivative
Sandaracopimaric acid methyl ester C₂₁H₃₂O₂ Not reported 316.48 Diterpene backbone, ester

Key Observations:

Methyl shikimate (C₈H₁₂O₅) is a cyclic ester derivative of shikimic acid, widely used in biosynthesis studies. Its lack of chlorine and methyl groups renders it less lipophilic than this compound .

Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) are significantly larger (MW >300 g/mol) and contain polycyclic frameworks, making them more hydrophobic and less water-soluble .

Physicochemical Properties

  • Polarity and Solubility: The chlorine and hydroxyl groups in this compound enhance its polarity compared to non-halogenated esters like methyl palmitate (). However, the methyl group at the 3-position may reduce solubility in polar solvents relative to ethyl 4-chloro-3-hydroxybutanoate.
  • Volatility: Methyl esters generally exhibit higher volatility than ethyl analogs due to shorter alkyl chains. This property is critical in applications like gas chromatography (GC), where this compound may elute earlier than its ethyl counterpart .

Biological Activity

Methyl 4-chloro-3-hydroxy-3-methylbutanoate is an organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores its biological activity through various studies, highlighting its mechanisms of action, structure-activity relationships, and implications for therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorine atom, a hydroxyl group, and a methyl group on a branched butanoate backbone. This unique structure contributes to its biological activity and interaction with various biochemical pathways.

The compound has been studied for its role as a histone deacetylase inhibitor (HDACI), which is significant in cancer biology. HDACs play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs can reactivate silenced genes involved in cell cycle regulation and apoptosis, making HDACIs promising candidates for cancer therapy.

Key Findings from Research Studies

  • Antiproliferative Activity : A series of compounds derived from this compound were assessed for their antiproliferative effects on human colon cancer cells (HCT-116). The study revealed that several derivatives exhibited significant inhibitory actions, with IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL . Notably, compounds identified as 7a and 7g showed the highest activity at 0.12 mg/mL.
  • Molecular Docking Studies : Molecular docking simulations indicated that these compounds effectively bind to the active sites of HDAC enzymes, suggesting a competitive inhibition mechanism. This interaction potentially leads to the reactivation of tumor suppressor genes .
  • Structure-Activity Relationship (SAR) : Modifications to the methyl butanoate structure significantly influenced biological activity. For instance, variations in the aromatic substituents and the presence of functional groups like hydroxyl or amide groups were found to enhance HDAC inhibitory potency .

Study on Colon Cancer Cells

In a comprehensive study, researchers synthesized a series of derivatives based on this compound and evaluated their effects on HCT-116 cells. The results demonstrated that out of 24 synthesized compounds, 12 exhibited notable antiproliferative effects. The study utilized both in vitro assays and molecular docking to elucidate the binding affinities and mechanisms involved .

Compound IDIC50 (mg/mL)Mechanism of Action
7a0.12HDAC inhibition
7g0.12HDAC inhibition
7d0.81HDAC inhibition

Q & A

Q. What are the standard synthetic routes for Methyl 4-chloro-3-hydroxy-3-methylbutanoate, and what reaction conditions are critical for achieving high enantiomeric purity?

The compound is synthesized via asymmetric reduction of methyl 4-chloro-3-oxobutanoate using stereoselective enzymes like carbonyl reductases (e.g., from Lactobacillus spp.). Critical conditions include:

  • Mild temperatures (20–30°C) to preserve enzyme activity.
  • Cofactor regeneration systems (e.g., NADH/NAD+ cycling with glucose dehydrogenase).
  • pH optimization (6.5–7.5) to maintain enzyme stability.
    The enantiomeric purity (>98% ee) is achieved through enzyme specificity and kinetic resolution .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features confirm its structure?

  • ¹H NMR : A doublet at δ 4.1–4.3 ppm (C3 hydroxyl proton) and a singlet at δ 3.7 ppm (methyl ester). The chlorine atom deshields adjacent protons, causing splitting patterns.
  • Chiral HPLC : Using a Chiralpak® AD-H column (hexane/isopropanol, 90:10) to resolve enantiomers (retention time: 12.3 min for (R)-enantiomer).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 180.0 [M+H]⁺ confirms molecular weight .

Q. What are the primary applications of this compound in pharmaceutical research, particularly in the synthesis of statins?

The compound serves as a chiral intermediate in statin synthesis (e.g., atorvastatin). Its hydroxyl and chlorine groups enable stereoselective formation of lactone rings, critical for statins’ HMG-CoA reductase inhibition. The chlorine atom facilitates nucleophilic substitution in downstream reactions .

Advanced Research Questions

Q. How can researchers optimize the enzymatic reduction step to improve yield and enantioselectivity in the synthesis of this compound?

  • Enzyme Engineering : Use directed evolution or rational design to enhance reductase activity toward the ketone substrate.
  • Cofactor Recycling : Implement a glucose dehydrogenase-coupled system to maintain NADH levels, reducing costs.
  • Immobilization : Immobilize enzymes on silica or chitosan beads to improve stability and reusability (5 cycles with <10% activity loss).
  • Solvent Engineering : Use biphasic systems (e.g., water/ethyl acetate) to reduce substrate inhibition .

Q. What strategies are recommended for resolving contradictions in reported reaction outcomes when substituting the chlorine atom with different nucleophiles?

  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) favor SN2 mechanisms, while non-polar solvents (toluene) may favor elimination.
  • Nucleophile Strength : Use weaker nucleophiles (e.g., amines) to avoid side reactions. Kinetic studies can differentiate between competing pathways.
  • Steric Effects : Bulky nucleophiles may require longer reaction times or elevated temperatures.
  • Contradictory Data Example : Lower yields with arylthiols vs. alkylthiols may stem from steric hindrance or oxidation side reactions .

Q. How does the presence of both hydroxyl and chlorine groups influence the reactivity and stability of this compound under various storage and reaction conditions?

  • Reactivity : The hydroxyl group participates in hydrogen bonding (affecting crystallization), while the chlorine atom enhances electrophilicity at C4, enabling nucleophilic substitution.
  • Stability :
    • Hydrolysis Risk : Store under anhydrous conditions (argon atmosphere) to prevent ester hydrolysis.
    • Thermal Stability : Decomposes above 80°C; reactions should be conducted below 50°C.
    • Chirality Retention : Racemization occurs above pH 8.0; maintain neutral conditions during storage .

Q. How do structural modifications (e.g., ethyl ester analogs) impact the synthetic utility of this compound in enantioselective catalysis?

  • Ethyl Ester Analogs : Exhibit lower enantioselectivity (80–85% ee vs. >98% ee for methyl ester) due to reduced enzyme-substrate compatibility.
  • Methyl vs. Ethyl : Methyl esters generally provide faster reaction kinetics in enzymatic reductions but may require tailored co-solvents (e.g., tert-butanol) to enhance solubility .

Methodological Guidance

Data Contradiction Analysis Example :
If conflicting reports arise on enantiomeric excess (e.g., 90% ee in Study A vs. 98% ee in Study B):

Verify enzyme source (microbial vs. recombinant).

Compare reaction scales (larger scales may reduce mixing efficiency).

Assess analytical methods (chiral HPLC vs. polarimetry accuracy).

Control water content (trace moisture can hydrolyze esters, altering results) .

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